molecular formula C10H18O B041293 2-Decyn-1-ol CAS No. 4117-14-0

2-Decyn-1-ol

Cat. No.: B041293
CAS No.: 4117-14-0
M. Wt: 154.25 g/mol
InChI Key: GFLHGTKUCYPXHB-UHFFFAOYSA-N
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Description

2-Decyn-1-ol is an organic compound with the molecular formula C₁₀H₁₈O. It is a member of the alkyne family, characterized by the presence of a triple bond between two carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Decyn-1-ol typically involves the reaction of 1-decyne with formaldehyde in the presence of a base. The process can be carried out under controlled conditions to ensure the formation of the desired product. For example, lithium and 1,3-diaminopropane can be used to facilitate the reaction, followed by the addition of potassium tert-butoxide and this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of advanced equipment and optimized reaction conditions ensures high yield and purity of the compound. The process typically includes steps such as distillation under reduced pressure to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Decyn-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the conversion of the alcohol group to a carbonyl group, forming compounds such as aldehydes or ketones.

    Reduction: The triple bond in this compound can be reduced to form alkanes or alkenes.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalysts such as palladium on carbon or hydrogen gas are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed:

Scientific Research Applications

2-Decyn-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Decyn-1-ol involves its interaction with various molecular targets and pathways. The triple bond in the compound allows it to participate in a range of chemical reactions, influencing its reactivity and biological activity. The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and interactions with other molecules .

Comparison with Similar Compounds

    1-Decyne: An alkyne with a similar structure but lacking the hydroxyl group.

    2-Octyn-1-ol: A shorter-chain alkyne with similar functional groups.

    3-Decyn-1-ol: Another isomer with the triple bond located at a different position.

Uniqueness: 2-Decyn-1-ol is unique due to the presence of both a triple bond and a hydroxyl group, which confer distinct chemical properties and reactivity. This combination allows it to participate in a variety of reactions and makes it a valuable compound in research and industrial applications .

Properties

IUPAC Name

dec-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h11H,2-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLHGTKUCYPXHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6022214
Record name 2-Decyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4117-14-0
Record name 2-Decyn-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004117140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Decyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4117-14-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-DECYN-1-OL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4949B9XH9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-Decyn-1-ol in flavor and fragrance industries?

A1: this compound has been identified as a constituent of the aroma profile in certain non-alcoholic beverages. Research using Gas Chromatography-Mass Spectrometry (GC-MS) headspace analysis detected this compound in commercial soft drinks, suggesting its contribution to their unique flavor profiles [].

Q2: Has the toxicity of this compound been investigated?

A2: Yes, a study evaluating the toxicity of various propargylic alcohols on the green alga Pseudokirchneriella subcapitata classified this compound as an "R51" compound []. This classification indicates that this compound is "toxic to aquatic organisms," with its EC50/LC50 falling between 1 and 10 mg L(-1) []. Further research is necessary to fully understand its environmental impact.

Q3: Can this compound be synthesized, and if so, what are its applications in synthetic chemistry?

A3: Yes, this compound serves as a key intermediate in the synthesis of natural products. One study employed this compound in the synthesis of 'cardol diene' dimethyl ether, a derivative of cardol, a significant phenolic component found in Anacardium occidentale []. This highlights the utility of this compound in constructing complex molecules relevant to various fields.

Q4: Beyond its identification in beverages and synthetic applications, has this compound been found in other natural sources?

A4: Yes, analysis of the oleoresin extracted from citrus lemon peels (Citrus limon (Linn.) Burm.F.) using GC-MS revealed the presence of this compound among other chemical constituents []. This finding suggests its potential presence in other citrus fruits and its possible contribution to their characteristic aroma profiles.

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